molecular formula C23H30ClN3O3S2 B2846890 N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride CAS No. 1216503-18-2

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride

Cat. No.: B2846890
CAS No.: 1216503-18-2
M. Wt: 496.08
InChI Key: DGWSRBQNCJAUJZ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the benzo[d]thiazole core, followed by the introduction of the dimethylaminoethyl group and the tosylpropanamide moiety. Common reagents used in these reactions include dimethylamine, tosyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives and tosylated amides. Examples include:

  • N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)-3-tosylpropanamide
  • N-(2-(dimethylamino)ethyl)-N-(5-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide

Uniqueness

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride is unique due to the presence of both the dimethylaminoethyl and tosylpropanamide groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S2.ClH/c1-16-6-8-19(9-7-16)31(28,29)13-10-22(27)26(12-11-25(4)5)23-24-20-14-17(2)18(3)15-21(20)30-23;/h6-9,14-15H,10-13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWSRBQNCJAUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C(=C3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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